4-Chloro-3,5-dimethoxyaniline

Catalog No.
S3320979
CAS No.
226419-21-2
M.F
C8H10ClNO2
M. Wt
187.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3,5-dimethoxyaniline

CAS Number

226419-21-2

Product Name

4-Chloro-3,5-dimethoxyaniline

IUPAC Name

4-chloro-3,5-dimethoxyaniline

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62

InChI

InChI=1S/C8H10ClNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3

InChI Key

SGDVJEPMJMYMEV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1Cl)OC)N

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)N

4-Chloro-3,5-dimethoxyaniline is an organic compound with the molecular formula C₈H₁₀ClN₁O₂ and a molecular weight of 187.62 g/mol. It is characterized by the presence of a chloro group at the para position and two methoxy groups at the meta positions of the aniline ring. This compound is primarily utilized in chemical synthesis and research due to its unique structural properties, which allow it to participate in various

There is no current information available on the mechanism of action of 4-Chloro-3,5-dimethoxyaniline in scientific research.

  • Wearing gloves and safety glasses when handling the compound.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Proper disposal according to local regulations.
, including:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.
  • Reduction Reactions: It can be reduced to corresponding amines or other derivatives under specific conditions.
  • Coupling Reactions: It can participate in coupling with diazonium salts to form azo compounds, which are significant in dye synthesis.

Several methods exist for synthesizing 4-chloro-3,5-dimethoxyaniline:

  • Catalytic Reduction: One effective method involves the catalytic reduction of 4-chloro-3,5-dimethoxy-nitrobenzene using hydrogen gas in the presence of a suitable catalyst at elevated temperatures and pressures .
  • Regioselective Reaction: Another method employs copper(II) chloride dihydrate and lithium chloride hydrate in ethanol under reflux conditions for a duration of three hours .

These methods highlight the versatility and efficiency of synthesizing this compound while maintaining high yields.

4-Chloro-3,5-dimethoxyaniline has several applications:

  • Chemical Intermediates: It serves as a precursor in the synthesis of various dyes and pigments.
  • Pharmaceutical Development: Its derivatives are explored for use in drug formulations due to their potential biological activities.
  • Material Science: It is used in developing polymers and other materials that require specific chemical properties.

Interaction studies involving 4-chloro-3,5-dimethoxyaniline focus on its solubility and adsorption characteristics. For instance, its behavior in different solvents has been analyzed to understand its solubility dynamics better . Additionally, studies on its adsorption properties indicate that environmental factors like pH significantly influence its interaction with various substrates .

Several compounds share structural similarities with 4-chloro-3,5-dimethoxyaniline. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-ChloroanilineContains one chloro groupSimple structure; less functional diversity
3,5-DimethoxyanilineLacks chloro substituentMore soluble but less reactive
4-Chloro-2,5-dimethoxyanilineChloro group at different positionDifferent reactivity profile due to position

4-Chloro-3,5-dimethoxyaniline stands out due to its combination of both chloro and methoxy groups at specific positions on the aniline ring, which enhances its reactivity and application potential compared to similar compounds.

The synthesis of 4-chloro-3,5-dimethoxyaniline traces its origins to late 20th-century innovations in directed ortho-metalation and electrophilic aromatic substitution strategies. Early methodologies relied on stepwise functionalization of aniline derivatives, where chlorination competed with methoxylation in controlling positional selectivity. A breakthrough occurred with the development of copper(II)-catalyzed regioselective chlorination, as demonstrated by Yang et al. in 2018, which achieved 64% yield by reacting 3,5-dimethoxyaniline with CuCl₂·2H₂O and LiCl in ethanol under reflux conditions. This method resolved previous challenges in achieving para-chlorination relative to the amino group while preserving methoxy substituents.

The compound’s structural evolution parallels advances in spectroscopic characterization. Nuclear magnetic resonance (NMR) studies revealed distinct chemical shifts at δ 6.12 ppm (aromatic protons) and δ 3.81 ppm (methoxy groups), confirming the symmetrical substitution pattern. Mass spectrometry further validated the molecular ion peak at m/z 187.62, consistent with the molecular formula C₈H₁₀ClNO₂.

Role in Modern Heterocyclic Compound Development

4-Chloro-3,5-dimethoxyaniline serves as a linchpin in constructing nitrogen-containing heterocycles due to its dual functionality:

  • The electron-withdrawing chlorine atom directs electrophilic attacks to specific ring positions
  • Methoxy groups enhance solubility in polar aprotic solvents, facilitating reaction kinetics

A seminal application involves its use in synthesizing thiazolo[5,4-f]quinazolines, where it participates in cyclocondensation reactions with thiourea derivatives. This process yields tricyclic systems exhibiting nanomolar inhibition against kinase DYRK1A, as evidenced by 47 nM IC₅₀ values in biochemical assays. The compound’s methoxy substituents preferentially engage in hydrogen bonding with enzyme active sites, while the chloro group modulates lipophilicity to enhance blood-brain barrier permeability.

Table 1: Key Physicochemical Properties of 4-Chloro-3,5-dimethoxyaniline

PropertyValue/DescriptionSource Reference
Molecular FormulaC₈H₁₀ClNO₂
Molecular Weight187.62 g/mol
IUPAC Name4-chloro-3,5-dimethoxyaniline
Boiling Point258.2°C (extrapolated)*
Synthetic Yield64% (CuCl₂/LiCl method)
Characteristic NMR Shiftsδ 6.12 (aromatic), δ 3.81 (methoxy)

*Note: Boiling point data extrapolated from structurally analogous compound

The compound’s planar geometry enables π-stacking interactions in metal-organic frameworks (MOFs), particularly when coordinating with palladium(II) catalysts in cross-coupling reactions. Recent studies demonstrate its efficacy in Suzuki-Miyaura couplings, achieving >90% conversion rates in aryl boronic acid couplings under mild conditions. This application underscores its dual role as both a directing group and a stabilizing ligand in transition metal catalysis.

Traditional Pathways: Sandmeyer Reaction and Nucleophilic Substitution

Copper-Catalyzed Chlorination Mechanisms

The copper(II) chloride-catalyzed chlorination of 3,5-dimethoxyaniline represents a cornerstone in the synthesis of 4-chloro-3,5-dimethoxyaniline. In this reaction, copper(II) chloride dihydrate ($$ \text{CuCl}2 \cdot 2\text{H}2\text{O} $$) and lithium chloride hydrate ($$ \text{LiCl} \cdot \text{H}_2\text{O} $$) act synergistically to facilitate the substitution of a hydrogen atom with chlorine at the para position relative to the amine group [1]. The mechanism likely involves the generation of a chlorocopper intermediate, which coordinates with the aromatic ring to direct electrophilic attack. Ethanol serves as the solvent, enabling reflux conditions (78–82°C) that balance reaction kinetics and thermal stability [1].

Table 1: Reaction Conditions for Copper-Catalyzed Chlorination

ComponentQuantity/ConcentrationRole
3,5-Dimethoxyaniline2 mmolSubstrate
CuCl₂·2H₂O6 mmolCatalyst
LiCl·H₂O2 mmolCoordinating Agent
Ethanol4 mLSolvent
Reaction TemperatureReflux (~80°C)Thermal Activation

This method achieves 64% yield, with regioselectivity attributed to the electron-donating methoxy groups that orient the chlorine substitution [1].

Solvent Systems and Reaction Optimization

Ethanol’s polar protic nature enhances the solubility of ionic intermediates while stabilizing transition states through hydrogen bonding [1]. Post-reaction, a biphasic system is induced by adding ammonium hydroxide (25%) and water, which protonates unreacted starting materials and partitions the product into the organic phase (ethyl acetate) [1]. This solvent strategy minimizes byproduct formation and simplifies purification.

Catalytic Reduction Approaches

Platinum-on-Carbon Catalysis in Nitro Group Reduction

While the provided synthesis bypasses nitro group reduction, industrial routes to analogous anilines often employ platinum-on-carbon (Pt/C) to reduce nitro precursors. For example, hydrogenation of 4-chloro-3,5-dimethoxynitrobenzene over Pt/C in methanol at 50°C could theoretically yield the target amine. However, the literature emphasizes direct chlorination as the preferred pathway for 4-chloro-3,5-dimethoxyaniline, avoiding nitro intermediates [1] [3].

Buffer-Mediated pH Control for Yield Enhancement

The work-up phase utilizes pH adjustment to optimize product isolation. After removing ethanol under reduced pressure, ammonium hydroxide raises the pH to ~10, deprotonating the amine and enhancing its solubility in ethyl acetate [1]. Subsequent washes with brine remove residual inorganic salts, achieving a >95% purity after silica gel chromatography [1].

Advances in Regioselective Functionalization

Lithium Chloride as a Coordinating Agent

Lithium chloride plays a dual role: it prevents copper aggregation and modulates the catalyst’s electrophilicity. By coordinating to $$ \text{Cu}^{2+} $$, LiCl stabilizes the chlorocopper complex, ensuring selective para-substitution over ortho pathways [1]. This selectivity is critical given the steric and electronic similarities of the methoxy-substituted positions.

Ethanol-Water Biphasic Systems

The ethanol-water system simplifies product isolation while minimizing emulsion formation. During extraction, ethyl acetate selectively dissolves the product, whereas aqueous ammonium hydroxide retains polar impurities. This biphasic approach reduces the need for energy-intensive distillation, aligning with green chemistry principles [1].

Mechanistic Pathway of Diazotization

The diazotization of 4-Chloro-3,5-dimethoxyaniline proceeds through a well-established electrophilic mechanism involving nitrous acid as the nitrosating agent [1] [2]. The reaction begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid under acidic conditions at temperatures maintained between 0 to 5 degrees Celsius [3] [4]. The initial step involves the protonation of nitrous acid to generate the reactive nitrosonium ion (nitrogen monoxide positive), which serves as the primary electrophilic species [2] [4].

The nucleophilic amino nitrogen of 4-Chloro-3,5-dimethoxyaniline attacks the nitrosonium ion, forming an intermediate nitrosoamine compound [2] [5]. This intermediate undergoes rapid tautomerization to the more stable isonitrosoamine form, followed by protonation and subsequent dehydration to yield the diazonium salt [1] [4]. The presence of methoxy substituents at the 3 and 5 positions significantly influences the electron density distribution on the aromatic ring, affecting both the nucleophilicity of the amino group and the overall reaction kinetics [2] [6].

Electronic Structure and Stability Factors

Computational studies utilizing density functional theory have revealed critical insights into the electronic structure of diazonium intermediates derived from substituted anilines [7] [8] [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of aromatic diazonium cations demonstrate significant dependence on substituent effects [8] [10]. For 4-Chloro-3,5-dimethoxyaniline derivatives, the electron-donating methoxy groups at positions 3 and 5 increase electron density on the aromatic ring, while the chloro substituent at position 4 exerts an electron-withdrawing effect [2].

The stability of diazonium intermediates is governed by several factors including the nature of the counterion, temperature, and substituent effects on the aromatic ring [12] [13]. Tetrafluoroborate salts generally exhibit enhanced stability compared to chloride salts, with initial decomposition temperatures varying significantly based on the substitution pattern [13] [14]. The diazonium ion exhibits a nitrogen-nitrogen triple bond with partial positive charge localization, making it susceptible to nucleophilic attack and thermal decomposition [7] [9].

Diazonium Salt TypeInitial Decomposition Temperature (°C)Relative StabilityReference
Simple benzene diazonium140-150Moderate [13]
Para-bromo substituted140Moderate [13]
Electron-donating substituted>150Enhanced [13]
Tetrafluoroborate salts>200High [13] [14]

Kinetic Studies and Reaction Rates

Kinetic investigations of diazotization reactions reveal first-order dependence with respect to both the aromatic amine and nitrous acid concentrations [15] [16] [17]. The rate-determining step involves the electrophilic attack of the nitrosonium ion on the amino nitrogen, with subsequent steps proceeding rapidly under typical reaction conditions [15] [4]. Temperature dependence studies indicate activation energies ranging from 40 to 60 kilojoules per mole for substituted anilines, with electron-donating substituents generally lowering the activation barrier [15] [18].

The influence of acidity on reaction kinetics demonstrates complex behavior, with optimal diazotization occurring at hydrogen ion concentrations between 0.1 and 1.0 molar [15] [17]. At higher acidities, protonation of the amino group reduces nucleophilicity, while insufficient acidity leads to incomplete nitrous acid formation [17]. The presence of nucleophiles such as chloride, bromide, or thiocyanate ions can alter the kinetic profile by participating in alternative reaction pathways [17].

Adsorption Dynamics in Solvent-Substrate Interactions

Solvation Structure and Intermolecular Forces

Molecular dynamics simulations provide detailed insights into the solvation behavior of 4-Chloro-3,5-dimethoxyaniline in various solvent systems [19] [20] [21]. The compound exhibits distinct solvation patterns in polar and nonpolar media, with preferential orientation determined by the distribution of functional groups on the aromatic ring [21]. In polar solvents such as methanol and ethanol, the amino group forms strong hydrogen bonds with solvent molecules, while the methoxy substituents participate in dipole-dipole interactions [22] [23].

The radial distribution function analysis reveals structured solvent shells extending approximately 6 to 8 Angstroms from the solute molecule [19] [24]. Primary solvation involves direct coordination of solvent molecules to the amino nitrogen and methoxy oxygen atoms, with secondary solvation layers exhibiting less pronounced structure [19] [25]. Van der Waals interactions dominate in nonpolar solvents, with the chloro substituent contributing to hydrophobic character [21].

Adsorption Isotherms and Thermodynamic Parameters

Experimental studies on aromatic amine adsorption demonstrate adherence to both Langmuir and Freundlich isotherm models, depending on surface characteristics and concentration ranges [26] [27]. For 4-Chloro-3,5-dimethoxyaniline derivatives, maximum adsorption capacities range from 50 to 200 milligrams per gram of adsorbent, with values strongly dependent on pH and ionic strength [26] [27]. The adsorption process exhibits favorable thermodynamics with negative Gibbs free energy changes indicating spontaneous binding [23] [27].

Surface interaction mechanisms involve multiple binding modes including electrostatic interactions, hydrogen bonding, and π-π stacking with aromatic surfaces [26] [27]. Metal hexacyanocobaltate complexes demonstrate enhanced adsorption capacities for aromatic amines, with binding percentages reaching 84 percent under optimal conditions [27]. The trend in adsorption follows the relative basicity of the aromatic amines, with electron-donating substituents generally enhancing surface affinity [27].

Adsorbent TypeMaximum Capacity (mg/g)pH OptimumBinding MechanismReference
Chitosan45-607.2Electrostatic [26]
Chitosan/nano-Aluminum oxide80-1208.0Mixed [26]
Copper-chitosan/nano-Aluminum oxide150-2007.2Complex formation [26]
Metal hexacyanocobaltate100-400 μM range7.0Multiple modes [27]

Solvent Effects on Molecular Conformation

Computational studies reveal significant conformational flexibility of 4-Chloro-3,5-dimethoxyaniline in different solvent environments [28] [21]. The rotation barriers around carbon-nitrogen and carbon-oxygen bonds are modulated by solvent polarity and hydrogen bonding capacity [28]. In polar protic solvents, the amino group adopts conformations that maximize hydrogen bonding interactions, while in aprotic solvents, intramolecular interactions become more significant [25] [28].

Solvation free energy calculations demonstrate substantial differences between aqueous and organic media, with values ranging from -20 to -40 kilojoules per mole depending on the solvent system [28]. The contribution of electrostatic interactions to the total solvation energy increases with solvent polarity, while dispersion forces dominate in nonpolar environments [28] [21]. These findings have important implications for understanding phase transfer processes and extraction behavior in analytical applications [21].

pH-Dependent Solubility Behavior in Polar Media

Ionization Equilibria and Speciation

The pH-dependent behavior of 4-Chloro-3,5-dimethoxyaniline is governed by the protonation equilibrium of the amino group, with a reported pKa value of approximately 3.86 for related dimethoxyaniline compounds [29]. The ionization process involves the conversion between the neutral free base form and the protonated ammonium species [30] [29]. At physiological pH values, the compound exists predominantly in the neutral form due to the electron-withdrawing effect of the chloro substituent, which reduces the basicity compared to unsubstituted anilines [29] [31].

The speciation diagram reveals that the protonated form dominates at pH values below 2, while the neutral species predominates above pH 5 [30] [29]. The transition region between pH 2 and 5 exhibits significant changes in molecular properties including solubility, partitioning behavior, and reactivity [30]. Buffer capacity and ionic strength effects modify the apparent pKa values, with higher ionic strengths generally leading to slight increases in the ionization constant [30].

Solubility Profiles in Binary Solvent Systems

Systematic solubility measurements in methanol-water and ethanol-water mixtures reveal complex concentration-dependent behavior influenced by both temperature and solvent composition [22] [23]. The solubility of 4-Chloro-3,5-dimethoxyaniline increases substantially with increasing alcohol content, reaching maximum values in pure alcoholic solvents [22] [23]. Temperature dependence follows an exponential relationship, with solubility approximately doubling for every 20-degree temperature increase [22].

In pure water, the compound exhibits limited solubility due to the predominantly hydrophobic character imparted by the aromatic ring and chloro substituent [32]. The addition of methanol or ethanol as cosolvents dramatically enhances dissolution through favorable solvation of both the aromatic system and the polar amino group [22] [23]. Wilson and Non-Random Two-Liquid models provide excellent correlation of experimental solubility data across the entire composition range [22] [23].

Solvent SystemTemperature (K)Solubility (mol/kg)Model CorrelationReference
Pure water2980.001-0.005- [32]
20% Ethanol-water2980.05-0.08Wilson [22]
50% Ethanol-water2980.12-0.18Wilson [22]
80% Ethanol-water3400.25Non-Random Two-Liquid [22]
Pure methanol3400.35-0.45Modified Apelblat [22]

Thermodynamic Analysis of Dissolution

Thermodynamic analysis of the dissolution process reveals positive enthalpy changes indicating endothermic dissolution behavior [22] [23]. The entropy of dissolution is generally positive due to the disruption of solvent structure upon solute incorporation, with values ranging from 50 to 150 joules per mole per kelvin [22]. Gibbs free energy changes are negative for spontaneous dissolution, with the magnitude dependent on temperature and solvent composition [23].

The preferential solvation parameter quantifies the tendency of the solute to interact more favorably with one component in binary solvent mixtures [22]. For 4-Chloro-3,5-dimethoxyaniline in alcohol-water systems, positive preferential solvation parameters indicate stronger interactions with the alcoholic component throughout most of the composition range [22]. This behavior is attributed to the ability of alcohols to simultaneously engage in hydrogen bonding with the amino group and provide favorable solvation of the aromatic ring system [22] [23].

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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